molecular formula C7H4ClF3N2O3S B2416507 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride CAS No. 1215906-69-6

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride

Cat. No. B2416507
CAS RN: 1215906-69-6
M. Wt: 288.63
InChI Key: QBEPUMYJPSFUNN-UHFFFAOYSA-N
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Description

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3N2O3S and a molecular weight of 288.63 . It is also known by the synonym 2-Pyridinesulfonyl chloride, 5-[(2,2,2-trifluoroacetyl)amino]- .


Synthesis Analysis

The synthesis of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is characterized by the presence of a pyridine ring, a trifluoroacetamido group, and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Synthesis of Novel Materials

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is utilized in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, low dielectric constants, and excellent solubility in organic solvents, making them valuable in the creation of transparent, flexible films with substantial mechanical strength (Liu et al., 2013).

Reagent in Organic Synthesis

The compound is used as a reagent in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This process involves intermolecular dehydration, which leads to high-yield production of benzophenones, highlighting its efficiency in organic synthesis (Keumi et al., 1988).

Catalysis in Organic Reactions

It plays a role in ruthenium-catalyzed remote sulfonylation of N-aryl-2-aminopyridines. The sulfonylation occurs at the C5 position of the pyridine group, demonstrating its utility in precise catalytic processes (Ramesh & Jeganmohan, 2017).

Application in Polymer Synthesis

The compound is instrumental in the synthesis of various polymers. Its application in creating hexahydroquinolines via a multi-component condensation process underlines its versatility in polymer chemistry (Khazaei et al., 2013).

Production of Antimicrobial Agents

It's also used in the synthesis of 1,2,4-triazole derivatives, which possess antimicrobial properties. This highlights its potential in the development of new antimicrobial agents (El-Sayed, 2006).

properties

IUPAC Name

5-[(2,2,2-trifluoroacetyl)amino]pyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O3S/c8-17(15,16)5-2-1-4(3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEPUMYJPSFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride

CAS RN

1215906-69-6
Record name 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride
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